REACTION_CXSMILES
|
[H-].[Li+].[Al+3].[H-].[H-].[H-].[C:7]([NH:10][CH2:11][C:12]1[CH:21]=[CH:20][C:15]([C:16](OC)=[O:17])=[CH:14][CH:13]=1)(=[O:9])[CH3:8].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[OH:17][CH2:16][C:15]1[CH:20]=[CH:21][C:12]([CH2:11][NH:10][C:7](=[O:9])[CH3:8])=[CH:13][CH:14]=1 |f:0.1.2.3.4.5,7.8.9|
|
Name
|
|
Quantity
|
570 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Li+].[Al+3].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The sediment was filtrated
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give the title substance (2.8 g) as a white solid
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
OCC1=CC=C(C=C1)CNC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |